![molecular formula C18H20N4O5S B2411233 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-92-6](/img/structure/B2411233.png)
2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a scaffold for developing new drugs. Its unique structure allows for modifications that can enhance its biological activity, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions .
Catalysis
The compound’s structure includes functional groups that can act as ligands in catalytic processes. Research has demonstrated its utility in forming complexes with metals like rhodium and palladium, which are effective in catalyzing important chemical reactions such as the Suzuki-Miyaura cross-coupling .
Antimicrobial Agents
Studies have explored the antimicrobial properties of this compound. Its ability to inhibit the growth of certain bacteria and fungi makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant pathogens .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown potential as a JAK inhibitor, which could be useful in treating autoimmune diseases and other conditions where JAK signaling is dysregulated .
Material Science
In material science, this compound can be used to create new materials with unique properties. Its incorporation into polymers or other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics .
Chemical Synthesis
The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its reactivity and stability make it a useful building block in organic synthesis, facilitating the creation of a wide range of chemical products .
Biological Probes
Researchers use this compound as a biological probe to study various biochemical processes. Its ability to interact with specific proteins or nucleic acids allows scientists to investigate cellular mechanisms and pathways, contributing to a deeper understanding of biological systems .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. It can be incorporated into nanoparticles or other delivery vehicles to improve the solubility, stability, and targeted delivery of therapeutic agents .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-26-15-4-2-14(3-5-15)12-22-18(23)21-13-16(6-7-17(21)19-22)28(24,25)20-8-10-27-11-9-20/h2-7,13H,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFYIZKGICIMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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